1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCAGAAOOWHUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine 2 Carbonitrile and Its Precursors
Classical and Cyclization Approaches to the Pyrrolo[2,3-b]pyridine Core
The formation of the 1H-pyrrolo[2,3-b]pyridine scaffold, the foundational structure of the target molecule, has been a subject of extensive research. Traditional methods often adapt classical indole (B1671886) syntheses to the pyridine (B92270) ring system, while other approaches rely on building the pyridine ring onto a pre-existing pyrrole (B145914).
Multi-component Reactions for Pyrrolo[2,3-b]pyridine Formation, including Cyclocondensation Strategies
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like pyrrolo[2,3-b]pyridines in a single step, aligning with the principles of green chemistry by reducing waste and improving atom economy. researchgate.net These reactions often involve cyclocondensation, where multiple reactants come together to form the heterocyclic core.
A notable example involves the reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds. researchgate.netjuniperpublishers.com For instance, the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles in ethanol (B145695) with a piperidine (B6355638) catalyst yields highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles in excellent yields. researchgate.netjuniperpublishers.com This approach demonstrates a cyclocondensation strategy where the pyridine ring is constructed onto the pyrrole precursor.
The following table summarizes a selection of multi-component reactions for the synthesis of the pyrrolo[2,3-b]pyridine core:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) |
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | 2-benzylidenemalononitrile | Piperidine, Ethanol | 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 87 |
| 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | 2-(4-chlorobenzylidene)malononitrile | Piperidine, Ethanol | 4-amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 91 |
One-pot three-component reactions have also been developed for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, showcasing the versatility of MCRs in constructing fused heterocyclic systems. scielo.org.mx
Ring Annulation and Fusion Strategies for Pyrrolo[2,3-b]pyridine
Ring annulation and fusion strategies involve the construction of one ring onto another pre-existing ring. For the synthesis of the 1H-pyrrolo[2,3-b]pyridine core, this can involve either forming the pyrrole ring onto a pyridine precursor or vice versa.
Classical methods such as the Fischer indole synthesis have been adapted for the preparation of 7-azaindoles, though they can sometimes result in low yields due to the electron-deficient nature of the pyridine ring. pharmablock.com The Bartoli and Batcho-Leimgruber reactions have proven to be more effective for azaindole synthesis. pharmablock.com
A two-step approach starting from chloroamino-N-heterocycles has been established, involving a Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization, offering a protecting-group-free route to a variety of aza- and diazaindoles. organic-chemistry.org Another strategy employs a one-pot process that includes a copper-free Sonogashira alkynylation and a base-mediated indolization reaction from N-alkylated o-chloroarylamines. organic-chemistry.org
Targeted Introduction and Functionalization of the Carbonitrile Group
Once the 1H-pyrrolo[2,3-b]pyridine core is established, the next critical step is the introduction of the carbonitrile group at the 2-position. This can be achieved through direct cyanation or by the conversion of other functional groups.
Strategies for Direct Cyanation of Pyrrolo[2,3-b]pyridine Systems
Direct cyanation involves the introduction of a cyano group onto the pre-formed heterocyclic ring. This can be a challenging transformation, often requiring specific reagents and conditions. For the related 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a common intermediate, the cyanation of 5-bromo-7-azaindole (B68098) is a well-established method. guidechem.com This reaction is typically carried out using copper(I) cyanide in a high-boiling solvent like N-methylpyrrolidone (NMP) at elevated temperatures. guidechem.com Palladium-catalyzed cyanation using reagents like tetrakis(triphenylphosphine)palladium(0) with sodium cyanide and cuprous iodide is another viable route. guidechem.com
The following table outlines conditions for the direct cyanation of a brominated pyrrolo[2,3-b]pyridine:
| Substrate | Cyanating Agent | Catalyst/Conditions | Product | Yield (%) |
| 5-bromo-7-azaindole | Cuprous cyanide | NMP, 180°C, 15 h | 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 79.3 |
| 5-bromo-7-azaindole | Sodium cyanide | Tetrakis(triphenylphosphine)palladium(0), Cuprous iodide, DMF, 125°C, 48 h | 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Not specified |
Conversion of Other Functional Groups to the Carbonitrile
An alternative to direct cyanation is the conversion of a pre-existing functional group at the 2-position into a carbonitrile. A common precursor for this transformation is a primary amide. The dehydration of a primary amide to a nitrile can be accomplished using various dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃).
For instance, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide can be synthesized and subsequently dehydrated to yield 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile. This two-step approach can be advantageous if the introduction of the carboxamide group is more straightforward than direct cyanation. The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has been reported, starting from a common ester intermediate which is then saponified to the carboxylic acid and coupled with an amine. nih.gov The corresponding primary amide could then be a precursor for the nitrile.
Modern and Sustainable Synthetic Routes for this compound
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. For the synthesis of this compound, this translates to the use of techniques like flow chemistry, microwave-assisted synthesis, and the application of green chemistry principles.
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.govuc.pt The synthesis of indole derivatives, which are structurally related to azaindoles, has been successfully demonstrated in continuous flow systems. nih.gov These technologies could be adapted for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core, potentially leading to more efficient and sustainable production.
Microwave irradiation has also emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and improved yields. researchgate.net The synthesis of 3-substituted azaindoles has been shown to be more efficient under microwave irradiation compared to classical heating. researchgate.net This technique could be applied to various steps in the synthesis of this compound, from the core formation to the functional group manipulations.
The principles of green chemistry, such as the use of multi-component reactions and eco-friendly solvents, are also being increasingly applied to the synthesis of aza-heterocycles. researchgate.net As mentioned in section 2.1.1, MCRs provide a sustainable route to the pyrrolo[2,3-b]pyridine core. Further research in this area could lead to even more environmentally benign synthetic pathways for the target molecule.
Transition-Metal Catalyzed Routes, including Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, stands as a cornerstone for the synthesis and functionalization of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. These methods offer a versatile and efficient means to construct the core structure and introduce the 2-carbonitrile group.
One prominent strategy involves a two-step process starting from 2-amino-3-iodopyridine (B10696). This approach utilizes a Sonogashira coupling reaction between the pyridine precursor and a suitable alkyne, followed by a cyclization step to form the 7-azaindole (B17877) ring. For instance, the coupling of 2-amino-3-iodopyridine with various terminal alkynes, catalyzed by a palladium complex, proceeds with high yields. The subsequent cyclization of the resulting 2-amino-3-(alkynyl)pyridines into 2-substituted 7-azaindoles can be effectively achieved using potassium tert-butoxide with 18-crown-6 (B118740) in toluene. uni-rostock.de This method is noted for its efficiency and scalability, avoiding the need for protecting groups on the pyridine nitrogen. uni-rostock.de
Another powerful palladium-catalyzed approach for the synthesis of 2-cyanoindoles, which can be considered analogous to the 7-azaindole system, involves the use of 2-gem-dihalovinylanilines. researchgate.netorganic-chemistry.org This reaction proceeds via an oxidative addition, cyclization, and cyanation sequence. organic-chemistry.org The use of Zn(TFA)₂ as an additive has been shown to enhance the catalytic activity and minimize catalyst deactivation by regulating the cyanide concentration. researchgate.netorganic-chemistry.org
Furthermore, direct C-H activation and functionalization of the 7-azaindole ring have emerged as a powerful tool. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles with arenes has been developed, highlighting the potential for direct introduction of substituents at the 2-position. rsc.org While direct palladium-catalyzed cyanation of a pre-formed 2-halo-7-azaindole is a plausible route, specific examples for the 2-carbonitrile derivative are not extensively detailed in the reviewed literature. However, the general success of palladium-catalyzed cyanation of aryl halides suggests its applicability. rsc.orgtcichemicals.com
Rhodium catalysis also plays a role in the synthesis of the 7-azaindole core. The coupling of 2-aminopyridine (B139424) with internal alkynes, catalyzed by a Rh(III) complex, can be promoted by a silver additive which is thought to facilitate the C-H activation of the pyridine ring. nih.gov
The following table summarizes key palladium-catalyzed reactions relevant to the synthesis of 2-substituted 7-azaindoles.
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference |
| Sonogashira Coupling & Cyclization | 2-amino-3-iodopyridine, terminal alkynes | Pd catalyst, K-OtBu, 18-crown-6 | High efficiency, scalable, protecting-group-free. | uni-rostock.de |
| Intramolecular Cyclization/Cyanation | 2-gem-dihalovinylanilines | Pd(tBu₃P)₂, Zn(CN)₂, Zn(TFA)₂ | Provides a route to 2-cyanoindoles, analogous to 2-cyano-7-azaindoles. | researchgate.netorganic-chemistry.org |
| C-H Arylation | 7-azaindole, arenes | Pd catalyst | Regioselective C-2 functionalization. | rsc.org |
| Suzuki-Miyaura Coupling | 2-iodo-4-chloropyrrolopyridine, arylboronic acids | Pd catalyst | Chemoselective C-C bond formation at the C-2 position. | nih.gov |
Organocatalytic and Biocatalytic Approaches
While transition-metal catalysis dominates the synthetic landscape for this compound, organocatalytic and biocatalytic methods represent emerging areas with the potential for more sustainable and selective syntheses. However, specific applications of these methods for the direct synthesis of the target molecule are not yet well-documented.
Organocatalysis in the context of 7-azaindole synthesis is a developing field. While general organocatalytic methods for the synthesis of pyrrole rings exist, their application to the fused pyridine system of 7-azaindole is less common. One study demonstrated an organocatalytic asymmetric cascade reaction of 7-vinylindoles, suggesting the potential for enantioselective functionalization of the 7-azaindole scaffold. nih.gov The development of organocatalytic methods for the introduction of a cyano group at the C2 position remains an area for future research.
Biocatalysis offers a green and highly selective alternative for chemical transformations. In the realm of nitrile synthesis, aldoxime dehydratases (Oxd) have been engineered for the scalable synthesis of aromatic nitriles from aldoximes, providing a cyanide-free route. nih.govnih.gov This chemoenzymatic cascade, starting from carboxylic acids, involves reduction to the aldehyde, in situ oxime formation, and subsequent enzymatic dehydration to the nitrile. nih.gov While this has been applied to various aromatic substrates, its specific application to 1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde to produce the target nitrile has not been reported. The potential of nitrile hydratases and amidases for the enantioselective biotransformation of nitriles into valuable carboxylic acids and amides has also been explored, which could be relevant for the derivatization of the target molecule. organic-chemistry.org
Green Chemistry Principles and Environmentally Benign Syntheses
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. Key aspects include the use of less toxic reagents, milder reaction conditions, and improved atom economy.
A significant advancement in green nitrile synthesis is the development of cyanide-free methods. The van Leusen reaction, which uses p-tosylmethyl isocyanide (TosMIC) as a nitrile transfer reagent, offers a safer alternative to traditional cyanation methods that employ highly toxic cyanide salts. rsc.org This reaction has been adapted to a continuous flow process, further enhancing its safety and scalability. rsc.org
The use of water as a solvent is another tenet of green chemistry. A silver-catalyzed intramolecular cyclization of acetylenic free amines to form 7-azaindoles has been successfully performed in water, highlighting the potential for aqueous-based syntheses of the core scaffold. researchgate.netorganic-chemistry.org
Biocatalytic approaches, as discussed in the previous section, are inherently green. The use of enzymes like aldoxime dehydratases for nitrile synthesis from renewable starting materials under mild conditions exemplifies a sustainable synthetic strategy. nih.govnih.gov
Furthermore, the development of catalytic C-H activation and functionalization methods contributes to green chemistry by reducing the need for pre-functionalized starting materials, thereby shortening synthetic sequences and minimizing waste. researchgate.net
Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Derivatives
Achieving high levels of chemo-, regio-, and stereoselectivity is crucial for the efficient synthesis of complex molecules. For the achiral target molecule, this compound, the focus is on regioselectivity.
The functionalization of the 7-azaindole ring can occur at multiple positions. Directing the introduction of the cyano group specifically to the C2 position is a key challenge. One effective method for achieving C2-regioselectivity is through deprotolithiation-trapping. The reaction of a 1-substituted-7-azaindole with a strong base like lithium diisopropylamide (LDA) at low temperatures selectively generates an anion at the C2 position, which can then be quenched with an electrophile to introduce a substituent. researchgate.net While not explicitly demonstrated for cyanation, this method offers a clear pathway for regioselective C2-functionalization. researchgate.net
Palladium-catalyzed cross-coupling reactions can also be highly regioselective. For instance, in a di-halogenated 7-azaindole, the oxidative addition of palladium can occur preferentially at one position over another, allowing for selective functionalization. It has been observed that in a 2-iodo-4-chloro-7-azaindole, palladium-catalyzed reactions tend to occur at the more reactive C2-iodo position. nih.gov
The formation of the 7-azaindole ring itself from substituted pyridines can also be regioselective. The palladium-catalyzed annulation of 2-amino-3-halopyridines with alkynes, as mentioned earlier, specifically leads to the 7-azaindole isomer. uni-rostock.deorganic-chemistry.org
The following table provides examples of regioselective reactions on the 7-azaindole scaffold.
| Reaction | Position of Functionalization | Methodology | Key Features | Reference |
| Lithiation-Electrophilic Quench | C2 | Deprotonation with LDA followed by trapping with an electrophile. | High regioselectivity for the C2 position. | researchgate.net |
| Suzuki-Miyaura Coupling | C2 | Reaction of 2-iodo-4-chloro-7-azaindole with a boronic acid. | Chemoselective reaction at the more reactive C-I bond. | nih.gov |
| C-H Arylation | C2 | Palladium-catalyzed reaction with arenes. | Direct and regioselective introduction of aryl groups at C2. | rsc.org |
| Nitration, Bromination, Iodination | C3 | Electrophilic substitution on the pyrrole ring. | Predominant functionalization at the C3 position. | rsc.org |
Scale-Up and Process Chemistry Considerations for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of process chemistry, safety, and cost-effectiveness.
For the synthesis of the 7-azaindole core, methods that avoid protecting groups are highly desirable for scale-up as they reduce the number of synthetic steps and simplify purification. The two-step procedure for 2-substituted 7-azaindoles from 2-amino-3-iodopyridine using a Sonogashira coupling and a base-mediated cyclization has been noted for its potential scalability. uni-rostock.deorganic-chemistry.org
In the context of introducing the nitrile group, traditional methods often involve toxic cyanide reagents, which pose significant safety and waste disposal challenges on a large scale. The development of cyanide-free alternatives is therefore a critical aspect of process chemistry. The use of TosMIC in a continuous flow system for nitrile synthesis is a promising approach for safer and more efficient large-scale production. rsc.org Flow chemistry, in general, offers advantages for scale-up, including better heat and mass transfer, improved safety, and the potential for automation. A continuous-flow protocol for the preparation of nitriles from carboxylic acids using acetonitrile (B52724) as both a reagent and solvent under high-temperature and pressure conditions has also been developed, offering a catalyst-free alternative. acs.org
The choice of catalysts and reagents is also crucial. For palladium-catalyzed reactions, minimizing the catalyst loading while maintaining high efficiency is important for cost reduction. The use of robust and highly active catalyst systems is therefore preferred.
Purification of the final product is another key consideration. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The development of a robust crystallization process to obtain the desired product with high purity is a critical step in process development.
Advanced Spectroscopic and Structural Elucidation of 1h Pyrrolo 2,3 B Pyridine 2 Carbonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Probing
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 1H-pyrrolo[2,3-b]pyridine derivatives in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure. The chemical shifts (δ) of the protons and carbons in the 7-azaindole (B17877) ring system are particularly sensitive to the electronic effects of substituents.
In the ¹H NMR spectrum of the parent 1H-pyrrolo[2,3-b]pyridine, the protons of the pyridine (B92270) and pyrrole (B145914) rings resonate at distinct chemical shifts. For instance, in a derivative like 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the protons appear at δ 11.91 (N-H), 8.30 (H6), 8.20 (H4), and 7.63 (H2) ppm in DMF-d7. researchgate.net The introduction of a carbonitrile group at the C2 position, as in 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile, significantly influences the electronic distribution and thus the chemical shifts of nearby protons, particularly H3. The electron-withdrawing nature of the nitrile group typically deshields adjacent protons.
The solvent used can also significantly influence the chemical shifts, especially for the N-H proton of the pyrrole ring, due to variations in hydrogen bonding interactions. ipb.pt Analysis of coupling constants (J-values) between adjacent protons provides critical information regarding the connectivity of the atoms within the molecule.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1H-pyrrolo[2,3-b]pyridine Derivatives
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 (N-H) | ~11.0 - 12.0 | - |
| C2 | - | ~125.0 |
| H3 | ~7.0 - 7.5 | ~100.0 |
| C3a | - | ~148.0 |
| H4 | ~8.0 - 8.3 | ~128.0 |
| H5 | ~7.1 - 7.4 | ~120.0 |
| H6 | ~8.3 - 8.6 | ~143.0 |
| C7a | - | ~150.0 |
| C≡N | - | ~115.0 |
| Note: Values are approximate and can vary significantly based on solvent and substituents. |
For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multidimensional NMR techniques are indispensable for complete and accurate signal assignment. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In a substituted 1H-pyrrolo[2,3-b]pyridine derivative, COSY spectra would clearly show cross-peaks between adjacent protons on the pyridine ring (e.g., H4-H5, H5-H6), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signal for each protonated carbon by identifying a cross-peak between the proton and the carbon to which it is attached.
These techniques, used in concert, provide a robust method for the complete structural elucidation of novel and complex derivatives. ipb.pt
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy offers unique insights into the structure and dynamics in the crystalline state. For 1H-pyrrolo[2,3-b]pyridine derivatives, ssNMR can be used to study polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
By analyzing chemical shift anisotropy and dipolar couplings, ssNMR can determine the number of crystallographically independent molecules in the unit cell, probe intermolecular distances, and characterize hydrogen bonding interactions, such as the N-H···N bonds that are common in this class of compounds. researchgate.net This technique is complementary to X-ray diffraction and is particularly valuable for studying microcrystalline or amorphous materials that are not suitable for single-crystal X-ray analysis.
X-ray Crystallography for Precise Structural Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule. wikipedia.org It provides highly accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry of this compound and its derivatives.
Crystal structure analyses of related compounds, such as 5-Bromo-1H-pyrrolo[2,3-b]pyridine and 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, reveal that the fused pyrrolopyridine ring system is essentially planar. researchgate.netnih.gov In the solid state, these molecules often form centrosymmetric dimers through intermolecular N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of another. researchgate.netnih.gov These hydrogen bonds are a key feature of the crystal packing. The crystal structure also reveals other intermolecular interactions, such as π-π stacking, which can influence the material's physical properties.
Table 2: Selected Crystallographic Data for 1H-pyrrolo[2,3-b]pyridine Derivatives
| Parameter | 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine nih.gov | 5-Bromo-1H-pyrrolo[2,3-b]pyridine researchgate.net |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.5529 (5) | 8.9082 (4) |
| b (Å) | 10.0457 (8) | 13.3632 (6) |
| c (Å) | 14.5282 (11) | 5.8330 (3) |
| β (°) | 86.697 (2) | 103.403 (5) |
| Key Interaction | N-H···N hydrogen bonds forming inversion dimers | N-H···N hydrogen bonds forming inversion dimers |
| Planarity | Dihedral angle between rings: 8.23° and 9.89° | Dihedral angle between rings: 2.09° |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Dynamics Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive technique used to identify functional groups and probe molecular vibrations. esisresearch.org For this compound, these techniques provide characteristic signatures for the key structural motifs.
N-H Vibrations: The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the FT-IR spectrum in the region of 3200-3500 cm⁻¹, with the exact position and shape being sensitive to hydrogen bonding.
C≡N Vibrations: The nitrile group (C≡N) exhibits a sharp, intense absorption band in the FT-IR spectrum around 2220-2260 cm⁻¹. juniperpublishers.com This is a highly characteristic peak for confirming the presence of the carbonitrile functionality.
C=C and C=N Vibrations: The aromatic ring stretching vibrations of the pyridine and pyrrole moieties appear in the region of 1400-1650 cm⁻¹. core.ac.uk
C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H bending vibrations (out-of-plane) appear in the fingerprint region (below 1000 cm⁻¹).
Raman spectroscopy is complementary to FT-IR. While N-H and other polar group vibrations are often stronger in IR, the symmetric vibrations of the aromatic rings and the C≡N stretch are typically strong in the Raman spectrum, providing confirmatory data.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (pyrrole) | Stretching | 3200 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C≡N (nitrile) | Stretching | 2220 - 2260 |
| C=C / C=N (ring) | Stretching | 1400 - 1650 |
| C-H | Bending | 700 - 900 |
High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Intermediates and Degradation Pathways
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of this compound and its derivatives with high accuracy, thus confirming their molecular formulas. acs.org Beyond simple molecular weight determination, mass spectrometry, particularly when coupled with techniques like tandem MS (MS/MS), provides detailed structural information by analyzing fragmentation patterns.
Studies on the electron impact (EI) fragmentation of the 1H-pyrrolo[2,3-b]pyridine core have shown characteristic decomposition pathways. rsc.org A common initial fragmentation step is the loss of hydrogen cyanide (HCN) from the pyridine ring. For this compound, the fragmentation would be more complex, with potential losses of HCN from either the pyridine ring or involving the nitrile substituent.
In synthetic chemistry, HRMS is invaluable for monitoring reaction progress by identifying intermediates, byproducts, and final products. nih.gov It is also a critical technique in stability studies, where it can be used to identify and characterize degradation products by accurately determining their elemental compositions and proposing structures based on fragmentation data.
Reactivity and Transformations of 1h Pyrrolo 2,3 B Pyridine 2 Carbonitrile
Reactions Involving the Carbonitrile Group
The carbonitrile (or cyano) group at the C2-position of the 1H-pyrrolo[2,3-b]pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations. Its electron-withdrawing nature also modulates the reactivity of the pyrrolo[2,3-b]pyridine core.
Nucleophilic Additions and Substitutions on the Nitrile Functionality
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can add to the carbon-nitrogen triple bond. This reaction, upon subsequent hydrolysis of the intermediate imine, provides a valuable route to 2-acyl-1H-pyrrolo[2,3-b]pyridines.
While specific examples for 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile are not extensively documented in readily available literature, the general reactivity of nitriles with organometallic reagents is a well-established transformation in organic synthesis. The reaction proceeds through the formation of a magnesium or lithium salt of an imine, which is then hydrolyzed to the corresponding ketone. The conditions for such reactions typically involve the slow addition of the organometallic reagent to a solution of the nitrile in an anhydrous ethereal solvent, followed by an acidic workup.
Hydrolysis and Reduction Reactions of the Nitrile Group
The carbonitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. The partial hydrolysis to the corresponding 1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a particularly useful transformation, as carboxamides are themselves important functional groups in medicinal chemistry. For instance, the synthesis of various 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has been achieved through the saponification of the nitrile. nih.gov This reaction typically involves heating the nitrile in the presence of a base such as sodium hydroxide (B78521) in a mixture of water and an alcohol. nih.gov
Complete hydrolysis to 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can be achieved under more forcing conditions, such as prolonged heating with a strong acid or base.
The reduction of the nitrile group offers a pathway to the corresponding primary amine, 2-(aminomethyl)-1H-pyrrolo[2,3-b]pyridine. This transformation is of significant interest as it introduces a flexible basic side chain. Common reducing agents for the conversion of nitriles to amines include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., using H2 over a palladium, platinum, or nickel catalyst), and other hydride reagents. The choice of reducing agent can be critical to avoid the reduction of the heterocyclic core.
Cycloaddition Reactions and Heterocycle Formation via Nitrile
The carbon-nitrogen triple bond of the nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new heterocyclic rings fused to the pyrrolo[2,3-b]pyridine core. While nitriles are generally considered to be reluctant dienophiles in Diels-Alder reactions, their reactivity can be enhanced by the presence of activating groups or by using high-pressure or metal-catalyzed conditions. Aza-Diels-Alder reactions, where the nitrile acts as a 2π component, can lead to the formation of fused pyrimidine (B1678525) rings. wikipedia.orgnih.gov
Furthermore, 1,3-dipolar cycloaddition reactions offer a versatile route to five-membered heterocycles. For example, the reaction of a nitrile with an azide (B81097) can yield a tetrazole ring, while reaction with a nitrile oxide can form an oxadiazole. Although specific examples involving this compound are not prevalent in the literature, these cycloaddition strategies represent potential pathways for the further functionalization of this scaffold.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents and the reaction conditions. The electron-withdrawing 2-carbonitrile group is expected to deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions.
Electrophilic substitution reactions on the 7-azaindole (B17877) core, such as halogenation, typically occur at the C3-position of the pyrrole (B145914) ring, which is the most electron-rich position. nih.gov The presence of the electron-withdrawing cyano group at C2 would further favor substitution at C3. Enzymatic halogenation of azaindoles has also been shown to selectively occur at the C3-position. nih.gov
Nucleophilic aromatic substitution (SNA) reactions are also possible, particularly on the pyridine (B92270) ring, which is inherently more electron-deficient than the pyrrole ring. The presence of a good leaving group, such as a halogen, at positions C4, C5, or C6, facilitates substitution by nucleophiles. The electron-withdrawing effect of the C2-cyano group can further activate the pyridine ring towards nucleophilic attack.
Functionalization through C-H Activation and Direct Arylation
Direct C-H activation and arylation have emerged as powerful tools for the functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the 7-azaindole scaffold, palladium-catalyzed direct arylation has been successfully employed to introduce aryl groups at various positions of the ring system. nih.govresearchgate.netrsc.org
The regioselectivity of these reactions is often controlled by the choice of catalyst, ligands, and directing groups. For instance, palladium-catalyzed C-H arylation of indoles has been directed to the C7 position using a phosphinoyl directing group. nih.govresearchgate.net In the case of this compound, the nitrogen atoms of the pyridine ring and the pyrrole ring, as well as the cyano group itself, can potentially act as directing groups, influencing the site of C-H activation. Palladium-catalyzed enantioselective arylation of C(sp3)-H bonds has also been demonstrated on 2-propyl azaaryls, highlighting the potential for stereocontrolled functionalization of alkyl side chains. nih.gov
Ring Modification, Rearrangement, and Expansion Reactions of the Pyrrolo[2,3-b]pyridine Skeleton
Skeletal rearrangements and ring expansion or contraction reactions of the pyrrolo[2,3-b]pyridine core can lead to the formation of novel heterocyclic systems. While such transformations are less common than peripheral functionalization, they offer access to unique chemical space. For example, the remodeling of 3-formyl (aza)indole skeletons has been used to synthesize substituted pyridines with diverse functional groups. researchgate.net
Ring expansion strategies, often involving the cyclization of strained aza rings, have been developed for the synthesis of various heterocyclic compounds. osi.lv Although specific examples of ring modification reactions starting from this compound are not widely reported, the inherent reactivity of the bicyclic system suggests that such transformations could be explored under appropriate conditions, potentially leading to the synthesis of novel quinolinone isomers or other expanded ring systems. nih.gov
Transition-Metal Catalyzed Cross-Coupling Reactions of this compound Derivatives
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. The functionalization of this core structure is crucial for developing new therapeutic agents. Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, have become indispensable tools for the synthesis of variously substituted 7-azaindole derivatives, including those containing a 2-carbonitrile group. mdpi.comresearchgate.net These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents onto the heterocyclic core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate. libretexts.org This reaction has been effectively used to introduce aryl and heteroaryl groups onto the 7-azaindole nucleus. acs.org A key challenge in the synthesis of complex derivatives is achieving chemoselectivity when multiple reactive halogen sites are present.
Research has demonstrated the successful chemoselective Suzuki-Miyaura coupling at the C-2 position of a di-halogenated pyrrolopyridine intermediate. nih.gov For instance, the reaction of 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids preferentially occurs at the more reactive C-2 iodo position, leaving the C-4 chloro position intact for subsequent functionalization. nih.gov The reaction conditions are typically mild, employing a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a base like potassium carbonate in a dioxane/water solvent system. nih.gov
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 30 min | - |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 30 min | - |
| 4-(Hydroxymethyl)phenylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 1 h | 83 |
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne functionalities onto aromatic and heteroaromatic rings, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives bearing C(sp)-C(sp²) bonds. mdpi.comnih.gov The synthesis of 3-alkynyl-2-aminopyridines via a Sonogashira reaction, followed by an acid-catalyzed cyclization, provides a route to 2-substituted 7-azaindoles. mdpi.com The typical catalytic system for this transformation involves tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and copper(I) iodide (CuI). mdpi.com
While the carbonitrile group at the C-2 position is not explicitly detailed in all literature examples of Sonogashira couplings on the 7-azaindole core, the reaction is well-established for halo-pyridines, demonstrating its applicability to precursors of this compound.
Heck Coupling
The Heck reaction enables the formation of C-C bonds through the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species. researchgate.net This reaction has been applied to the synthesis and functionalization of the 7-azaindole scaffold. mdpi.comnih.gov For example, an intramolecular Heck reaction has been reported for the preparation of various azaindoles. mdpi.com Furthermore, palladium-catalyzed cascade reactions involving an initial C-N cross-coupling followed by a Heck reaction provide a straightforward route to substituted 7-azaindoles from readily available aminopyridines. nih.gov
Buchwald-Hartwig Amination
For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgnih.gov This method has been successfully applied to unprotected halo-7-azaindoles, demonstrating that the reaction can be performed selectively on the heteroaryl halide in the presence of the potentially reactive N-H group of the pyrrole ring. mit.edunih.gov
In multi-step syntheses, the Buchwald-Hartwig amination can be strategically employed after an initial C-C bond formation. Following a selective Suzuki coupling at the C-2 position of a 4-chloro-2-iodo-7-azaindole derivative, a subsequent Buchwald-Hartwig amination can be performed at the C-4 position to install an amino substituent. nih.gov The choice of palladium precatalyst and ligand, such as RuPhos or XPhos, is critical to the success of the reaction and can help avoid side reactions like hydrodehalogenation. nih.gov
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| N-Benzylmethylamine | Pd(OAc)₂ / RuPhos | - | tert-Butanol | 68 |
Mechanistic Investigations in 1h Pyrrolo 2,3 B Pyridine 2 Carbonitrile Chemistry
Elucidation of Reaction Pathways through Kinetic Studies and Isotope Labeling
Kinetic studies and isotope labeling are powerful tools for elucidating reaction mechanisms, providing insights into rate-determining steps and the involvement of specific bonds in a transformation. While detailed kinetic studies specifically on the formation of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile are not extensively documented in publicly available literature, valuable information can be drawn from mechanistic studies of related cyanation reactions on the 7-azaindole (B17877) core.
One pertinent study investigated the ruthenium-catalyzed direct C-H cyanation of N-aryl-7-azaindoles. researchgate.net To probe the reaction mechanism, kinetic isotope effect (KIE) experiments were conducted. The KIE is a measure of the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. A significant KIE (typically >2) suggests that the bond to the isotopic atom is broken in the rate-determining step of the reaction.
In this study, competitive experiments between the standard substrate (1a) and its deuterated analogue (1a-d5) were performed. The results, as summarized in the table below, showed low KIE values. researchgate.net
| Experiment Type | Kinetic Isotope Effect (kH/kD) |
|---|---|
| Parallel Experiment | 1.6 |
| Competitive Experiment | 1.2 |
The observed low KIE values of 1.6 and 1.2 suggest that the cleavage of the ortho C-H bond is likely not the rate-limiting step in this particular cyanation reaction. researchgate.net Furthermore, rapid H-D exchange experiments indicated that the C-H bond cleavage is likely a reversible process. researchgate.net Such studies, while not on this compound itself, provide a framework for understanding cyanation reactions on the 7-azaindole nucleus and highlight the importance of isotopic labeling in dissecting reaction pathways. A broader review of cyanation methods in synthetic isotope chemistry also underscores the utility of isotopes like ¹³C, ¹⁴C, and ¹¹C in mechanistic studies. nih.gov
Detection and Characterization of Reaction Intermediates
The direct detection and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. In the chemistry of 7-azaindoles, various intermediates have been identified, shedding light on the stepwise processes of their formation and functionalization.
In the context of N-arylation of 7-azaindole via Chan-Lam cross-coupling, mechanistic studies have successfully identified and characterized key copper-containing intermediates. nih.gov Through a combination of spectroscopic techniques and single-crystal X-ray analysis, two dimeric copper(II)-7-azaindole complexes were isolated from the reaction mixture prior to the addition of arylboronic acid. nih.gov One of these complexes was found to also incorporate the base, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which was established to act as both a base and an auxiliary ligand. nih.gov
Further investigation led to the proposal of a mechanism involving a transmetalated monomeric aryl-copper(II) species, which is then oxidized to a transient aryl-copper(III) intermediate that facilitates the N-arylation. nih.gov The regeneration of the active copper(II) catalyst from copper(I) species was also confirmed, indicating a Cu(II)/Cu(III)/Cu(I) catalytic cycle. nih.gov
In other synthetic routes towards substituted 7-azaindoles, different types of intermediates have been observed. For instance, in an improved Madelung-type synthesis, an azaindoline-azaindole derivative and an aminoalcohol were isolated as major impurities. researchgate.net The formation of the aminoalcohol was attributed to an aldol (B89426) reaction between two molecules of an intermediate aldehyde, providing indirect evidence for the presence of this aldehyde in the main reaction pathway. researchgate.net
| Reaction Type | Observed Intermediates/Byproducts | Significance |
|---|---|---|
| Chan-Lam N-arylation | Dimeric copper(II)-7-azaindole complexes | Confirms the role of copper complexes as active catalysts. nih.gov |
| Chan-Lam N-arylation | Aryl-copper(III) species | Identifies a key high-valent intermediate for facile N-arylation. nih.gov |
| Madelung-type synthesis | Intermediate aldehyde (inferred from aminoalcohol byproduct) | Provides evidence for the stepwise nature of the cyclization. researchgate.net |
Spectroscopic Monitoring of Reaction Progress and In Situ Analysis
Real-time monitoring of chemical reactions using spectroscopic techniques provides dynamic information about the consumption of reactants, the formation of products, and the transient existence of intermediates. In the field of 7-azaindole chemistry, in situ analysis has been instrumental in substantiating proposed mechanisms.
Mechanistic studies on the N-alkynylation of 7-azaindoles utilized ultraviolet-visible (UV-vis) spectroscopy to identify the active catalytic species. nih.gov These studies revealed that the combination of CuI and DMAP (4-Dimethylaminopyridine) forms a [CuII(DMAP)2I2] species, which acts as the true catalyst for the transformation. nih.gov
Similarly, in the aforementioned Chan-Lam N-arylation studies, UV-vis spectroscopy played a crucial role. It was used to authenticate the formation of the aryl-copper(III) intermediate. nih.gov Furthermore, the regeneration of the copper(II) catalyst through the aerial oxidation of copper(I) species was also monitored and confirmed using absorption spectroscopy, providing a complete picture of the catalytic cycle. nih.gov The combination of these spectroscopic observations with mass spectrometry and DFT calculations offers a powerful approach to understanding complex reaction networks. nih.govresearchgate.net
Computational and Theoretical Studies of 1h Pyrrolo 2,3 B Pyridine 2 Carbonitrile
Electronic Structure, Aromaticity, and Tautomerism Calculations
Theoretical calculations are fundamental to understanding the electronic characteristics, stability, and potential isomeric forms of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Electronic Structure: The electronic properties of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated using various quantum mechanical methods. researchgate.net Density Functional Theory (DFT) is commonly employed to determine key electronic descriptors. rsc.org These calculations typically focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. For the parent 7-azaindole (B17877) ring, these orbitals are distributed across the bicyclic system. The introduction of a strong electron-withdrawing nitrile (-CN) group at the C2 position is expected to significantly lower the energy of both HOMO and LUMO, thereby influencing the molecule's electron-accepting capabilities and its behavior in charge-transfer interactions.
Furthermore, calculations of molecular electrostatic potential (MEP) maps help visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the pyridine (B92270) nitrogen (N7) would be a region of negative potential, while the pyrrole (B145914) N-H group would be a region of positive potential.
Aromaticity: The 1H-pyrrolo[2,3-b]pyridine core is an aromatic system. It is a bicyclic heterocycle that fulfills Hückel's rule for aromaticity. The system is cyclic, planar, and fully conjugated, with a total of 10 π-electrons (eight from the carbon atoms, two from the pyrrole-like nitrogen, while the pyridine-like nitrogen's lone pair is in an sp² orbital in the plane of the ring and not part of the π-system). libretexts.org Computational methods can quantify the degree of aromaticity through indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net These calculations confirm the high aromatic character of the fused ring system, which is a major contributor to its thermodynamic stability.
Tautomerism: Tautomerism is a significant feature of the 7-azaindole scaffold. The most studied phenomenon is the proton transfer from the pyrrole nitrogen (N1) to the pyridine nitrogen (N7), resulting in the 7H-pyrrolo[2,3-b]pyridine tautomer. While the 1H form is more stable in the ground state, theoretical studies, often using high-level methods like Complete Active Space Self-Consistent Field (CASSCF) and Time-Dependent DFT (TD-DFT), have shown that this can change in the excited state. nih.govacs.orgelsevierpure.com This excited-state proton transfer (ESPT) is a key aspect of the photophysics of 7-azaindole and its derivatives. nih.gov For this compound, computational calculations are essential to determine the relative energies of the 1H and 7H tautomers and the energy barrier separating them in both ground and excited states.
Density Functional Theory (DFT) Calculations for Molecular Geometry, Energy Landscapes, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a workhorse of modern computational chemistry for studying medium-sized organic molecules, offering a favorable balance between accuracy and computational cost.
Molecular Geometry: DFT calculations, commonly using functionals like B3LYP or ωB97X-D with basis sets such as 6-31G(d) or 6-311G(d,p), are used to perform geometry optimization. rsc.orgnih.gov This process determines the lowest energy three-dimensional structure of the molecule by calculating forces on each atom and adjusting their positions until a minimum energy conformation is found. The output provides precise predictions of bond lengths, bond angles, and dihedral angles. nih.govmdpi.com For this compound, these calculations confirm the planarity of the bicyclic core.
Energy Landscapes: By performing calculations on various possible geometries, DFT can be used to map the potential energy surface of the molecule. This allows for the identification of not only the global energy minimum (the most stable conformer) but also local minima and the transition states that connect them. This is particularly useful for studying rotational barriers (e.g., of the nitrile group, if it were sterically hindered) and reaction pathways, such as the tautomerization process mentioned previously. acs.org
Spectroscopic Property Prediction: A significant application of DFT is the prediction of various molecular spectra. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. mdpi.com These theoretical spectra are invaluable for interpreting and assigning bands in experimentally recorded spectra. Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which allows for the prediction of UV-visible absorption spectra. researchgate.net
A summary of properties typically investigated for heterocyclic compounds using DFT is presented below.
| Property Calculated | DFT Method | Application |
| Optimized Molecular Geometry | B3LYP/6-311G(d,p) | Prediction of bond lengths, bond angles, and overall 3D structure. nih.gov |
| Frontier Orbitals (HOMO/LUMO) | B3LYP/6-311G(d,p) | Analysis of chemical reactivity, electronic properties, and charge transfer. rsc.org |
| Vibrational Frequencies | B3LYP, ωB97X-D | Prediction and assignment of IR and Raman spectral bands. mdpi.com |
| Electronic Transitions | TD-DFT | Prediction of UV-visible absorption spectra. researchgate.net |
| Molecular Electrostatic Potential | B3LYP | Identification of sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of the system over time. mdpi.com
Conformational Analysis: MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation at a given temperature. For a relatively rigid molecule like this compound, MD can explore vibrations and minor fluctuations around the equilibrium structure. For more flexible derivatives, MD is crucial for exploring the full range of accessible conformations and understanding their relative populations.
Solvent Interactions: A key strength of MD simulations is their ability to explicitly model the environment, such as a solvent. nih.gov By surrounding the this compound molecule with hundreds or thousands of solvent molecules (e.g., water), MD can provide detailed insights into solvation. These simulations can reveal the structure of the solvation shells, the average number of hydrogen bonds between the solute and solvent, and the dynamics of solvent exchange. acs.org Understanding these interactions is critical, as the solvent can significantly influence the molecule's conformation, electronic properties, and reactivity. MD simulations have been instrumental in studying how 7-azaindole derivatives interact with water to facilitate or inhibit processes like excited-state proton transfer. acs.org
Rational Design of Novel this compound Derivatives through In Silico Approaches
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds designed to interact with biological targets. In silico (computational) approaches are central to the rational design of new derivatives based on this core.
Structure-Based and Ligand-Based Design: Computational design strategies are heavily employed to create novel derivatives. Molecular docking is a primary technique where potential derivatives are computationally placed into the binding site of a target protein (e.g., a kinase) to predict their binding orientation and affinity. nih.govnih.gov This allows chemists to prioritize which molecules to synthesize. When no protein structure is available, ligand-based methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used. 3D-QSAR models correlate the chemical features of a series of known active compounds with their biological activity to predict the potency of new, unsynthesized molecules. imist.ma Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have successfully used these models to identify key structural features required for high activity. imist.ma
Scaffold Hopping and Hybridization: Other in silico strategies include scaffold hopping, where the core of a known inhibitor is replaced with a structurally different but functionally similar scaffold, like 1H-pyrrolo[2,3-b]pyridine, to discover novel chemical series with improved properties. mdpi.comnih.gov Molecular hybridization involves combining pharmacophoric elements from different known ligands to create a new hybrid molecule with potentially enhanced activity. mdpi.com These approaches have led to the development of potent inhibitors for a wide range of biological targets.
The table below lists examples of derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold that were developed using computational design principles.
| Target Enzyme/Protein | Design Strategy | Example Application |
| FGFR | Structure-based design | Optimization of substituents to interact with the hydrophobic pocket of Fibroblast Growth Factor Receptor. rsc.org |
| FLT3 | Molecular simulation, structure-based design | Design of derivatives to target the hydrophobic back pocket of Fms-like tyrosine kinase 3. nih.gov |
| c-Met Kinase | Molecular docking, SAR | Development of hydrazone-bearing derivatives as selective c-Met inhibitors. nih.gov |
| PDE4B | Scaffold hopping, molecular modeling | Identification of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent Phosphodiesterase 4B inhibitors. nih.gov |
| MELK | Molecular modeling | Design of 3-substituted derivatives as inhibitors of Maternal Embryonic Leucine Zipper Kinase. nih.gov |
Applications of 1h Pyrrolo 2,3 B Pyridine 2 Carbonitrile As a Synthetic Synthon and Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems and Fused Ring Structures
1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a valuable building block for the synthesis of diverse and complex heterocyclic systems. The reactivity of both the pyrrole (B145914) and pyridine (B92270) rings, combined with the versatility of the nitrile functional group, allows for the construction of novel fused ring structures.
The nitrile group (C≡N) is a key functional handle. It can be hydrolyzed to form carboxamides, which are common moieties in biologically active molecules. For instance, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov This transformation highlights the utility of the 2-carbonitrile derivative as a direct precursor to these complex amides. nih.gov
Furthermore, the 7-azaindole (B17877) scaffold itself serves as a template for creating more elaborate fused systems. Research has shown that derivatives like 3-amino-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile can be synthesized and subsequently used to build additional fused rings. mdpi.comnih.gov For example, the pyridine moiety of a substituted pyrrolo[2,3-b]pyridine was used as a foundation to construct a fused pyrido[2,3-d]pyrimidine (B1209978) system. mdpi.comnih.gov Similarly, cyclo-condensation reactions using substituted 2-amino-1H-pyrrole-3-carbonitrile precursors are an effective method to produce the 1H-pyrrolo[2,3-b]pyridine core, demonstrating the stepwise assembly of these complex structures where the nitrile group plays a crucial role in the cyclization mechanism. researchgate.net
The compound also serves as a key intermediate in the synthesis of potent kinase inhibitors. Derivatives such as 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile are used in palladium-catalyzed cross-coupling reactions to introduce various substituents, ultimately leading to complex molecules that inhibit enzymes like ATR kinase. google.comgoogleapis.com
| Precursor Compound | Reaction Type | Product Class | Application |
| This compound | Hydrolysis | 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B Inhibitors nih.gov |
| Substituted this compound | Annulation/Cyclization | Fused Pyrido[2,3-d]pyrimidines | Bioactive Heterocycles mdpi.comnih.gov |
| 4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile | Pd-catalyzed Cross-Coupling | Substituted Kinase Inhibitors | ATR Kinase Inhibitors google.comgoogleapis.com |
Ligand Design in Coordination Chemistry and Catalysis
The 7-azaindole scaffold possesses a rich coordination chemistry due to the presence of nitrogen atoms in both the pyrrole and pyridine rings, which can act as binding sites for metal ions. nih.gov The addition of the 2-carbonitrile group introduces another potential coordination site through the nitrile nitrogen. This makes this compound and its derivatives attractive candidates for ligand design. Their ability to act as bidentate or even polydentate ligands allows for the formation of stable metal complexes.
While direct applications as ligands in industrial catalysis are not extensively documented in recent literature, their role is implied in medicinal chemistry. For example, 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent kinase inhibitors. google.com Kinase inhibition frequently involves the coordination of the inhibitor molecule to metal ions (like Mg²⁺) within the enzyme's active site, highlighting the scaffold's capacity to function as a ligand in a biological context.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The multitopic nature of the 1H-pyrrolo[2,3-b]pyridine scaffold makes it a potential building block for such materials. While specific examples incorporating the this compound derivative are not prominent, related structures are considered for these applications. For instance, the isomeric 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is noted as a potential building block for MOFs. ambeed.com Furthermore, related fused pyrrole systems like pyrrolo[2,3-b]pyrrole (B13429425) have been successfully incorporated into covalent organic frameworks (COFs), which are structurally analogous to MOFs, to create materials with enhanced light-harvesting and charge-transport properties. This suggests the potential of the 7-azaindole scaffold to act as a rigid, nitrogen-rich linker for creating novel porous materials.
The direct application of this compound as a primary ligand in homogeneous or heterogeneous catalysis is an emerging area. The synthesis of its derivatives frequently relies on metal catalysis, such as palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions. nih.govnih.gov However, in these cases, the pyrrolopyridine derivative is the substrate rather than a component of the catalyst itself. The inherent coordinating ability of the scaffold's nitrogen atoms suggests a potential for developing novel catalysts, but this remains a field for future exploration.
Applications in Advanced Materials Science and Photophysics
The 7-azaindole framework is a significant scaffold in materials science due to its electronic properties and rigid, planar structure. Molecules based on this core have found applications as chemical sensors, in field-effect transistors, and as components in organic light-emitting diodes (OLEDs). researchgate.net The extended π-conjugated system of the fused rings facilitates charge transport and often imparts desirable photophysical properties, such as fluorescence.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a promising component for optoelectronic materials, particularly for OLEDs. pipzine-chem.com Derivatives have been specifically developed as blue-emissive materials. For example, N-methyl-7-azaindole has been appended to (phenylethynyl)-fluorene units to create compounds with strong blue emission for potential use in OLEDs. acs.org The high thermal stability and fluorescence quantum yields of these materials are critical for device performance and longevity. acs.org
Beyond OLEDs, the 7-azaindole core is used to construct fluorescent probes for biological imaging and sensing. nih.gov The inherent fluorescence of the scaffold can be modulated by substitution, allowing for the design of probes that respond to specific analytes or environmental changes. For example, a probe based on a 7-azaindole-BODIPY derivative has been reported. nih.gov Additionally, related 1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been explored for its potential as a fluorescent probe in analytical applications. biosynth.com
| Derivative Class | Application | Key Property |
| Fluorene-appended 7-azaindoles | OLED Emitters | Blue Emission, Thermal Stability acs.org |
| 7-Azaindole-BODIPY Conjugates | Fluorescent Probes | Biological Imaging nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide | Fluorescent Probes | Analytical Sensing biosynth.com |
| General 1H-pyrrolo[2,3-b]pyridine derivatives | OLED Materials | General component for optoelectronics researchgate.net |
The combination of the electron-rich 7-azaindole core and the electron-withdrawing carbonitrile group in this compound makes it an interesting candidate for donor-acceptor type materials used in optoelectronics. Such materials are crucial for applications in organic electronics, including organic field-effect transistors (OFETs) and chemical sensors. researchgate.net The ability to tune the electronic properties through derivatization allows for the development of materials with specific functionalities. researchgate.net The scaffold's capacity for derivatization and its proven utility in chemo/bio-sensing applications suggest that functionalized this compound could be developed into novel sensory materials. nih.gov
Supramolecular Chemistry and Self-Assembly of this compound
The molecular architecture of this compound, a derivative of 7-azaindole, provides a unique platform for the construction of complex supramolecular structures through self-assembly. This capability is primarily driven by the specific arrangement of hydrogen bond donors and acceptors within the 7-azaindole core, which facilitates predictable and robust non-covalent interactions.
The 7-azaindole scaffold is recognized as an excellent "hinge-binding" motif, largely due to its ability to form multiple hydrogen bonds. nih.gov The core structure features a pyrrole N-H group, which acts as a hydrogen bond donor, and an adjacent pyridine nitrogen, which serves as a hydrogen bond acceptor. This complementary arrangement allows for the formation of strong and directional N-H···N hydrogen bonds, a key interaction in directing the self-assembly process. nih.govacs.org
This inherent hydrogen-bonding capacity makes 7-azaindole and its derivatives, including this compound, versatile building blocks for creating novel self-assembled metallosupramolecular architectures and nanoengineered materials. nih.govresearchgate.net The strategic placement of these hydrogen bonding sites allows for the controlled arrangement of molecules into larger, highly organized structures. acs.org
In addition to the primary 7-azaindole motif, the 2-carbonitrile group (-C≡N) introduces another potential hydrogen bond acceptor site. The nitrogen atom of the nitrile can participate in hydrogen bonding, adding another layer of complexity and control to the self-assembly process. For instance, studies on related 7-azaindole structures containing a cyano group have shown that this group can form hydrogen bonds with suitable donors, such as the lysine (B10760008) and asparagine residues in biological systems. acs.org This suggests that the 2-carbonitrile group can play a significant role in defining the final supramolecular architecture.
The interplay of these interactions—the primary N-H···N bond from the 7-azaindole core and secondary interactions involving the carbonitrile group—can lead to the formation of various well-defined supramolecular structures, from simple dimers to complex three-dimensional frameworks. nih.gov
Table 1: Key Molecular Features for Supramolecular Assembly
| Feature | Role in Self-Assembly | Type of Interaction |
| Pyrrole N-H | Hydrogen Bond Donor | Non-covalent |
| Pyridine N | Hydrogen Bond Acceptor | Non-covalent |
| Carbonitrile N | Potential Hydrogen Bond Acceptor | Non-covalent |
Research into molecules incorporating the 7-azaindole unit has demonstrated its effectiveness in controlling molecular arrangement on surfaces, leading to the formation of highly organized, two-dimensional frameworks. acs.org The reciprocal hydrogen bonding is a powerful tool for dictating the disposition of conjugated systems. acs.org By integrating 7-azaindole into larger molecular tectons (building blocks), researchers have successfully synthesized robust, three-dimensional hydrogen-bonded organic frameworks (HOFs). These materials exhibit microporosity and are stabilized by a network of hydrogen bonds and π-π stacking interactions, forming interpenetrated networks with defined channels. nih.gov
The predictable nature of these hydrogen bonding interactions makes this compound a valuable synthon for designing and synthesizing advanced materials with tailored structural and functional properties.
Table 2: Examples of Supramolecular Structures from 7-Azaindole Derivatives
| Derivative Type | Resulting Supramolecular Structure | Key Interactions | Reference |
| Tetrahedral Tecton with 7-Azaindole | 3D Hydrogen-Bonded Organic Framework (HOF) | N-H···N hydrogen bonds, π-π interactions | nih.gov |
| Benzodi-7-azaindole | 2D Chiral Domains (Brick-wall & Herringbone) | Complementary N-H···N hydrogen bonding | acs.org |
| 1,4-bis(7-azaindolyl)benzene with Ag(I) | 1D Infinite Coordination Polymers | Metal-ligand coordination, hydrogen bonding | researchgate.net |
| 5-cyano-7-azaindole derivative | Protein-Ligand Complex | Hydrogen bonds (hinge region and cyano group) | acs.org |
Future Perspectives and Challenges in 1h Pyrrolo 2,3 B Pyridine 2 Carbonitrile Research
Development of Novel and Highly Efficient Synthetic Methodologies
The synthesis of the 7-azaindole (B17877) core has traditionally been challenging, often requiring harsh reaction conditions. organic-chemistry.org However, recent advancements in metal-catalyzed cross-coupling reactions and multicomponent reactions are providing more efficient and versatile routes to this scaffold and its derivatives. rsc.orgrsc.org
Future efforts in the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile are likely to focus on the following areas:
One-Pot and Tandem Reactions: Developing synthetic sequences where multiple bonds are formed in a single reaction vessel will continue to be a priority. This approach, as demonstrated in some multicomponent syntheses of pyridine (B92270) derivatives, improves efficiency by reducing the number of purification steps and minimizing waste. juniperpublishers.com
C-H Activation: Direct functionalization of the 7-azaindole core through C-H activation is a powerful and atom-economical strategy. rsc.org Future research will likely explore the selective introduction of the 2-carbonitrile group via direct cyanation of the 1H-pyrrolo[2,3-b]pyridine scaffold, bypassing the need for pre-functionalized starting materials.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times and improve yields. organic-chemistry.org Their application to the synthesis of this compound could lead to more scalable and reproducible manufacturing processes, which is crucial for its potential use in pharmaceuticals and materials.
A comparison of traditional and modern synthetic approaches is presented in the table below.
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Traditional Methods | Often involve multi-step sequences with protecting groups. | Well-established and reliable for small-scale synthesis. | Can be low-yielding, require harsh conditions, and generate significant waste. |
| Palladium-Catalyzed Coupling | Utilizes reactions like Sonogashira and Suzuki-Miyaura couplings. organic-chemistry.org | High efficiency and good functional group tolerance. organic-chemistry.org | Requires pre-functionalized starting materials and expensive catalysts. |
| Multicomponent Reactions | Combines three or more reactants in a single step. | High atom economy, operational simplicity, and rapid access to diverse structures. | Optimization can be complex, and the scope of compatible reactants may be limited. |
| C-H Functionalization | Directly modifies C-H bonds of the heterocyclic core. rsc.org | Highly atom-economical and avoids pre-functionalization. rsc.org | Achieving high regioselectivity can be a significant challenge. |
Exploration of Undiscovered Reactivity Patterns and Chemistries
The reactivity of the 1H-pyrrolo[2,3-b]pyridine core is influenced by the interplay between the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine ring. The 2-carbonitrile group, being a strong electron-withdrawing group, further modulates this reactivity. Future research will likely delve into leveraging these electronic properties to uncover novel chemical transformations.
Key areas for exploration include:
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a pathway to complex fused heterocyclic systems. mdpi.com Investigating [3+2] and [2+2+2] cycloadditions with various reacting partners could lead to the discovery of novel molecular scaffolds with interesting biological or material properties.
Functional Group Interconversions: The cyano group is a versatile precursor to a wide range of other functional groups, including amines, carboxylic acids, aldehydes, and various heterocycles. researchgate.net A systematic exploration of these transformations on the this compound core could vastly expand the chemical space accessible from this starting material.
Reactions at the Pyrrole and Pyridine Rings: While the nitrile group offers a primary site for reactivity, the pyrrole and pyridine rings also present opportunities for functionalization. Future studies could investigate how the 2-carbonitrile group influences the regioselectivity of electrophilic and nucleophilic substitution reactions on the bicyclic core.
Advanced Computational Modeling for Rational Design and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. bohrium.comncert.nic.in These methods allow for the prediction of molecular structures, electronic properties, and reaction mechanisms, providing insights that can guide experimental work. bohrium.comtandfonline.com
In the context of this compound, advanced computational modeling can be applied to:
Rational Drug Design: By modeling the interactions between this compound derivatives and biological targets like protein kinases, researchers can design more potent and selective inhibitors. nih.govlongdom.org Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features that contribute to biological activity, guiding the synthesis of new and improved compounds. imist.maresearchgate.net
Mechanistic Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of novel synthetic reactions. This understanding can help in optimizing reaction conditions and predicting the outcomes of new transformations.
Predicting Material Properties: For applications in materials science, computational methods can predict electronic and photophysical properties, such as HOMO-LUMO gaps and absorption/emission spectra. bohrium.comnih.gov This allows for the in-silico screening of potential candidates for applications in organic electronics and as optical probes.
The table below summarizes some key computational parameters and their significance.
| Computational Parameter | Significance |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of a molecule. tandfonline.com |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. bohrium.com |
| Docking Scores | Predict the binding affinity and orientation of a ligand within the active site of a protein. |
| Absorption and Emission Spectra | Predicts the photophysical properties of a molecule, which is crucial for applications as optical probes and in optoelectronics. nih.gov |
Emerging Applications in Novel Material Systems and Chemical Technologies
While the primary focus of research on 1H-pyrrolo[2,3-b]pyridine derivatives has been in medicinal chemistry, the unique electronic and photophysical properties of this scaffold suggest potential applications in other areas. acs.orgnih.gov The 2-carbonitrile derivative, with its modifiable functional group and electron-withdrawing nature, is a particularly promising candidate for these emerging applications.
Potential future applications include:
Organic Electronics: Heterocyclic compounds are of great interest in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.com The tunable electronic properties of the 7-azaindole core, combined with the potential for polymerization and functionalization offered by the 2-carbonitrile group, make it an attractive building block for novel organic electronic materials.
Fluorescent Probes and Sensors: The parent 7-azaindole is known for its interesting photophysical properties, including its sensitivity to the local environment. acs.orgacs.org The introduction of a 2-carbonitrile group can further modulate these properties. This opens up the possibility of designing novel fluorescent probes based on the this compound scaffold for sensing metal ions, anions, or biologically relevant molecules.
Supramolecular Chemistry and Crystal Engineering: The ability of the 7-azaindole nucleus to form hydrogen bonds and engage in π-stacking interactions makes it a useful building block in supramolecular chemistry. nih.gov The 2-carbonitrile group can also participate in non-covalent interactions, providing an additional handle for controlling the self-assembly of molecules in the solid state to create materials with desired properties.
Conclusion
Summary of Key Academic Research Achievements on 1H-pyrrolo[2,3-b]pyridine-2-carbonitrile.
Academic research has established the 1H-pyrrolo[2,3-b]pyridine scaffold, often referred to as 7-azaindole (B17877), as a "privileged scaffold" in medicinal chemistry. This is due to its ability to mimic the indole (B1671886) structure while introducing a hydrogen bond acceptor (the pyridine (B92270) nitrogen), which can lead to enhanced binding affinity and selectivity for various biological targets.
Key achievements in the broader class of 1H-pyrrolo[2,3-b]pyridines, which provide context for the importance of the 2-carbonitrile derivative, include:
Development of Kinase Inhibitors: The 7-azaindole core is a cornerstone in the design of inhibitors for various protein kinases, which are crucial targets in oncology. Derivatives have shown potent activity against targets like Fibroblast Growth Factor Receptors (FGFR) and Ataxia-Telangiectasia Mutated (ATM) kinase nih.govrsc.org.
Synthesis of PDE4B Inhibitors: Research has demonstrated that derivatives such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamides are potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases nih.gov. The 2-carbonitrile is a direct precursor to these 2-carboxamide compounds.
Creation of Novel Heterocyclic Scaffolds: The reactivity of the 1H-pyrrolo[2,3-b]pyridine nucleus allows for its use in constructing diverse and complex heterocyclic systems with potential applications in drug discovery juniperpublishers.com.
While detailed studies focusing exclusively on this compound are not extensively documented in primary literature, its role as a key synthetic intermediate is implicitly vital to the achievements listed above. Its chemical properties allow for the introduction of various functional groups at the 2-position, enabling the exploration of structure-activity relationships in drug design programs.
Broader Scientific Impact of this compound Chemistry in Organic Synthesis and Materials Science.
The scientific impact of this compound chemistry extends beyond its direct applications, influencing broader strategies in both organic synthesis and materials science.
In Organic Synthesis: The chemistry of azaindoles, including the 2-carbonitrile derivative, provides a rich platform for the development of synthetic methodologies. The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities, such as amides, carboxylic acids, amines, and tetrazoles. This versatility makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery. The synthesis of this and related scaffolds pushes the boundaries of cross-coupling reactions and C-H activation techniques, contributing to the general toolkit of synthetic organic chemists.
In Materials Science: While less explored, the 1H-pyrrolo[2,3-b]pyridine core possesses intrinsic photophysical properties that make it an attractive candidate for materials science applications. The rigid, planar structure and the presence of nitrogen atoms create a unique electronic environment. There is potential for derivatives of this compound to be investigated for applications in:
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of some 7-azaindole complexes have been noted, suggesting potential use as emitters in OLED devices nih.gov.
Sensors and Probes: The ability of the pyridine nitrogen to coordinate with metal ions could be exploited in the design of fluorescent sensors for environmental or biological monitoring.
Q & A
Q. Basic Research Focus
- IR spectroscopy : A sharp peak at ~2200 cm confirms the nitrile group .
- NMR : Distinct aromatic protons (δ 7.0–8.5 ppm) and absence of NH signals (if N-substituted) validate ring fusion .
- HRMS : Accurate mass (±5 ppm) confirms molecular formula (e.g., CHN requires m/z 168.0561) .
For advanced characterization, NMR and NOESY elucidate regiochemistry and substituent orientation .
How can microwave-assisted synthesis improve the efficiency of pyrrolo[2,3-b]pyridine carbonitrile preparation?
Advanced Research Focus
Microwave irradiation reduces reaction times from hours to minutes. For example:
- Cyclocondensation : 20 min at 150°C vs. 6 hr conventionally, with yields increasing from 60% to 85% .
- Solvent optimization : Ethanol or DMF under microwaves enhances thermal homogeneity, reducing side reactions.
Protocol :
Mix reagents in a sealed microwave vial.
Irradiate at 150–200 W with temperature monitoring.
Quench and purify via standard methods .
What computational tools aid in predicting the biological targets of pyrrolo[2,3-b]pyridine derivatives?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Predict binding affinities to kinases (e.g., FGFR1 PDB: 3RHK) by simulating ligand-receptor interactions .
- QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate substituents with IC values.
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories to prioritize compounds for synthesis .
How should researchers handle discrepancies in biological assay results across different studies?
Advanced Research Focus
Variations in IC values may stem from:
- Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 1 mM) alter inhibition kinetics.
- Cell lines : FGFR1 amplification in SNU-16 vs. non-amplified models affects compound potency .
Mitigation strategies :
Standardize assays using commercial kinase kits (e.g., Eurofins).
Validate hits in orthogonal assays (e.g., Western blot for phospho-FGFR).
Report detailed experimental conditions (pH, temperature, buffer) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
